ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate
Description
Ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate (CAS: 512809-71-1) is a pyrazole-derived compound with a molecular weight of 338.15 g/mol . Its structure includes a pyrazole ring substituted with bromine at position 4, a difluoromethyl group at position 3, and a methyl group at position 3. The ethyl acetate moiety is attached via the nitrogen at position 1.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O2/c1-3-16-6(15)4-14-5(2)7(10)8(13-14)9(11)12/h9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFUGGJYLFKQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C(F)F)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326709 | |
| Record name | ethyl 2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
512809-71-1 | |
| Record name | ethyl 2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of 1,3-dimethylpyrazole to obtain 4-halogen-1,3-dimethyl-1H-pyrazole, followed by further reactions to introduce the difluoromethyl and ethyl acetate groups . The reaction conditions often include the use of halogenating agents, solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale halogenation, difluoromethylation, and esterification reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or other functional groups.
Cross-Coupling Reactions: The presence of the bromine atom makes it suitable for Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of biologically active compounds, potentially leading to new drugs for various diseases.
Agrochemicals: The compound’s unique structure makes it a candidate for developing new pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related pyrazole derivatives:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| Ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate | 512809-71-1 | 338.15 | 4-Br, 3-CF₂H, 5-CH₃, ethyl acetate | Bromine, difluoromethyl, ester |
| 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1H-pyrazol-3-one | N/A | ~316* | 4-Br, 5-BrCH₂, 2-(3',5'-(CH₃)₂C₆H₃), 1-CH₃ | Bromine, bromomethyl, aryl |
| Ethyl (2-chloro-5-(4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl)-4-fluorophenoxy)acetate | N/A | N/A | 3-(difluoromethoxy), 4-Cl, 1-CH₃, ethyl acetate | Chlorine, difluoromethoxy, ester |
| [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate | 318247-57-3 | N/A | 1-CH₃, 5-(4-CH₃C₆H₄O), 3-Ph, 4-(CH₂OCOCH₂Cl) | Chloroacetate, aryl, phenoxy |
*Derived from LC/MS data (m/z 317 [M+H]⁺) .
Key Observations:
- Bromine vs. Chlorine : Bromine at position 4 in the target compound may enhance electrophilic reactivity compared to chlorine-substituted analogs, which are more common in pesticidal agents (e.g., ) .
- Difluoromethyl vs.
- Ester Variations : The ethyl acetate group in the target compound contrasts with the chloroacetate group in , which may influence metabolic stability or hydrolysis rates .
Physicochemical Properties
*Predicted due to electron-withdrawing CF₂H group stabilizing the ester .
Research Findings and Industrial Relevance
- Commercial Status : The target compound is discontinued , limiting its industrial use compared to available analogs like Example 5.20 .
Biological Activity
Ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Its molecular formula is with a molecular weight of approximately 292.09 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, including a pyrazole ring substituted with bromine and difluoromethyl groups, which may enhance its biological activity and chemical reactivity.
Potential Pharmacological Properties
Preliminary studies suggest that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Similar pyrazole derivatives have been noted for their anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
- Antimicrobial Activity : The compound may also display antimicrobial properties, which are common among pyrazole derivatives due to their ability to interact with biological membranes and inhibit microbial growth .
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The following table summarizes similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate | Contains chlorine instead of bromine | |
| Ethyl [4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl]acetate | Contains a nitro group instead of difluoromethyl | |
| Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate | Lacks bromine substitution |
The combination of halogen substitutions (bromine and difluoromethyl) in this compound is expected to significantly influence its reactivity and biological activity compared to similar compounds.
Antitumor Activity
Research has indicated that certain pyrazole derivatives show significant antitumor activity. A study focused on various pyrazoles demonstrated their effectiveness against specific cancer cell lines, particularly those resistant to conventional chemotherapy . In this context, compounds with bromine substituents exhibited enhanced cytotoxic effects, suggesting that this compound could be further investigated for its potential as an anticancer agent.
Synergistic Effects with Other Drugs
In combination therapy studies, certain pyrazoles have shown synergistic effects when used alongside established chemotherapeutic agents like doxorubicin. This synergy was particularly noted in breast cancer cell lines, indicating that this compound might enhance the efficacy of existing treatments .
Q & A
Q. What statistical approaches are recommended for interpreting dose-response data with high variability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
